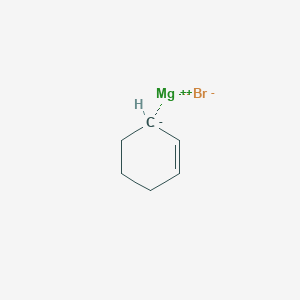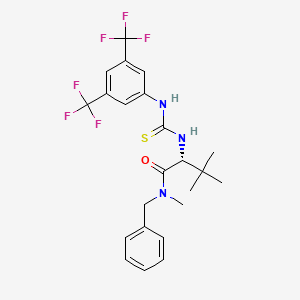![molecular formula C14H14Cl2O2 B6307966 6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one CAS No. 69367-16-4](/img/structure/B6307966.png)
6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one is a chemical compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one typically involves the reaction of 6,8-dichloro-4H-chromen-4-one with cyclohexanone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems where light-induced changes can trigger the release of active compounds.
Industry: Utilized in the development of smart materials and optical devices, such as sensors and memory storage devices.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from its spiropyran form to a merocyanine form. This transformation involves the breaking of the spiro bond and the formation of a conjugated system, which is responsible for the color change. The merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dichloro-3-formylchromone: Another compound with a similar chromone structure but different functional groups.
6-Nitrospiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one: A spiropyran derivative with a nitro group instead of chlorine atoms.
Uniqueness
6,8-Dichloro-spiro[2H-1-benzopyran-2,1’-cyclohexan]-4(3H)-one is unique due to its specific halogenation pattern, which influences its reactivity and photochromic properties. The presence of chlorine atoms can affect the electronic properties of the compound, making it distinct from other spiropyran derivatives.
Propriétés
IUPAC Name |
6,8-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2O2/c15-9-6-10-12(17)8-14(4-2-1-3-5-14)18-13(10)11(16)7-9/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJFBZIJJOWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)



![(1R,2R)-1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine](/img/structure/B6307973.png)
